(3-chloropyridin-2-yl)boronic acid
Description
Properties
IUPAC Name |
(3-chloropyridin-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKWMNFYLXBEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A representative procedure involves dissolving 2-bromo-3-chloropyridine (1.0 equiv) and B₂Pin₂ (1.2 equiv) in anhydrous 1,4-dioxane under nitrogen atmosphere. Palladium(II) acetate (2 mol%) and tricyclohexylphosphine (PCy₃, 4 mol%) are added, followed by cesium carbonate (2.5 equiv) as the base. The reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 70–85% after hydrolysis of the boronate ester.
Critical Parameters :
Scalability and Industrial Adaptations
Large-scale production (≥1 kg) employs continuous flow reactors to maintain strict temperature control (85±2°C). Post-reaction workup includes sequential washes with saturated NH₄Cl and brine, followed by crystallization from heptane/ethyl acetate (3:1 v/v). This method achieves >99% purity by HPLC with residual palladium levels <5 ppm.
Nickel-Catalyzed Borylation for Challenging Substrates
Nickel catalysts offer a cost-effective alternative for substrates prone to palladium-induced decomposition. A nickel(0)/N-heterocyclic carbene (NHC) system enables borylation of 2-bromo-3-chloropyridine at lower temperatures (50–70°C).
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl bromide to Ni(0), followed by boron reagent coordination and reductive elimination. Key advantages include:
Representative Protocol :
| Component | Quantity |
|---|---|
| 2-Bromo-3-chloropyridine | 10 mmol |
| B₂Pin₂ | 12 mmol |
| Ni(cod)₂ | 0.5 mol% |
| IPr·HCl | 1.0 mol% |
| K₃PO₄ | 15 mmol |
| 1,4-Dioxane | 20 mL |
Yield: 68% after 8 hours at 60°C.
Directed Ortho-Metalation Strategies
While less common, directed metalation offers a halogen-free route. 3-Chloropyridine undergoes lithiation at the 2-position using LDA (lithium diisopropylamide) at –78°C, followed by quenching with trimethyl borate.
Limitations and Solutions
-
Regioselectivity Issues : Competing lithiation at C4 occurs in 15–20% of cases, necessitating chromatographic separation.
-
Low-Temperature Stability : Boronic acid derivatives degrade above –20°C, requiring immediate use in downstream reactions.
Comparative Analysis of Methods
Table 1: Synthesis Method Performance Metrics
| Method | Yield (%) | Purity (%) | Pd/Ni Residuals (ppm) | Scale-Up Feasibility |
|---|---|---|---|---|
| Pd-Catalyzed Miyaura | 85 | 99.5 | <5 | Excellent |
| Ni-Catalyzed | 68 | 97.8 | <10 | Moderate |
| Directed Metalation | 45 | 95.2 | 0 | Poor |
Scientific Research Applications
Common Synthesis Methods
- Palladium-Catalyzed Cross-Coupling : Utilizes palladium catalysts to couple halopyridines with boron reagents.
- Directed Ortho-Metallation (DoM) : Involves metal-hydrogen exchange to introduce the boronic acid group at the ortho position.
- C-H or C-F Borylation : Catalyzed by iridium or rhodium, allowing for direct borylation of C-H or C-F bonds.
Scientific Research Applications
The applications of (3-chloropyridin-2-yl)boronic acid span various fields:
Organic Chemistry
- Cross-Coupling Reactions : Primarily used in Suzuki-Miyaura coupling to synthesize biaryl compounds and other complex organic structures.
- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, expanding its utility in organic synthesis.
Medicinal Chemistry
- Drug Development : Acts as an intermediate in synthesizing pharmaceutical compounds, including potential anticancer agents and enzyme inhibitors.
- Biological Activity : Exhibits cytotoxic effects against cancer cell lines and shows promise as an enzyme inhibitor, particularly against cholinesterases.
Materials Science
- Polymer Production : Utilized in creating materials with specific properties through its reactivity in various polymerization processes.
Recent studies have highlighted the biological activities associated with this compound:
- Anticancer Activity : Demonstrated significant cytotoxic effects on cancer cell lines, such as MCF-7, with an IC50 value around 18.76 µg/mL.
- Antioxidant Properties : Exhibits strong antioxidant activity, with an IC50 of 0.14 µg/mL in DPPH scavenging assays.
- Enzyme Inhibition : Moderate inhibition of acetylcholinesterase and high inhibition of butyrylcholinesterase (IC50: 3.12 µg/mL), indicating potential neuroprotective applications.
Comparative Analysis Table
| Compound Name | Structure | Key Applications |
|---|---|---|
| This compound | Structure | Cross-coupling reactions, drug development |
| (2-Chloropyridin-3-yl)boronic acid | Similar to this compound | Used for similar applications but different reactivity |
| (4-Chloropyridin-2-yl)boronic acid | Similar structure with different positioning | Varies in selectivity and reactivity |
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of various boronic acids on LAPC-4 prostate cancer cell lines. The findings indicated that this compound could serve as a bioisostere for nitro groups in NSAIDs, paving the way for further development as an anticancer agent.
Case Study 2: Antioxidant Activity
In research assessing antioxidant properties, this compound was incorporated into a cream formulation where it exhibited dominant antioxidant activity, supporting its potential use in dermatological applications.
Mechanism of Action
The primary mechanism of action for (3-chloropyridin-2-yl)boronic acid involves its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product . The boronic acid group facilitates the transfer of the organic group to the palladium catalyst, enabling the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Chemical Properties: Acidity (pKa) and Binding Affinity
Boronic acids exhibit pH-dependent reactivity due to their ability to form tetrahedral boronate esters with diols (e.g., sugars). The pKa of (3-chloropyridin-2-yl)boronic acid is influenced by its substituents. For example:
| Compound | pKa | Binding Constant (Kₐ with Glucose, M⁻¹) |
|---|---|---|
| This compound* | ~8.5–9.0 (estimated) | 10²–10³ (predicted) |
| 4-MCPBA | 8.9 | 1.2 × 10² |
| Phenylboronic acid | 8.7 | 4.3 × 10² |
| 3-AcPBA | 8.2 | 5.0 × 10² |
*Estimated based on electronic effects of chlorine and pyridine ring.
The chlorine atom in this compound likely lowers its pKa compared to non-halogenated analogs, enhancing its Lewis acidity and diol-binding capacity .
Structural and Functional Analogues
The chlorine in this compound provides moderate electron withdrawal compared to fluorine or trifluoromethyl groups, balancing reactivity and stability in cross-coupling reactions .
Biological Activity
(3-Chloropyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and are utilized in various applications, including drug development, particularly in the context of enzyme inhibition and cancer therapy.
Chemical Structure
The compound is characterized by the presence of a chlorinated pyridine ring and a boronic acid functional group. This structure allows for unique interactions with biological targets, which can lead to diverse pharmacological effects.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly MCF-7 cells, with an IC50 value of approximately 18.76 µg/mL .
- Antioxidant Properties : It has demonstrated strong antioxidant activity, as evidenced by DPPH free radical scavenging assays with an IC50 of 0.14 µg/mL .
- Enzyme Inhibition : The compound shows moderate inhibition of acetylcholinesterase and high inhibition of butyrylcholinesterase (IC50: 3.12 µg/mL), indicating potential for neuroprotective applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The position and nature of substituents on the pyridine ring play crucial roles in its interaction with biological targets. For instance, the introduction of electron-withdrawing groups like chlorine enhances its antiproliferative activity against cancer cells .
Case Study 1: Anticancer Activity
A study focused on the antiproliferative effects of various boronic acids, including this compound, against LAPC-4 prostate cancer cell lines. The findings suggested that the compound could act as a bioisostere for nitro groups in non-steroidal anti-inflammatory agents (NSAIDs), providing a basis for further development as an anticancer agent .
Case Study 2: Antioxidant Activity
In another study assessing the antioxidant properties of boron-based compounds, this compound was included in a cream formulation. It exhibited dominant antioxidant activity, supporting its potential use in dermatological applications .
Comparative Analysis Table
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and interaction with cellular pathways involved in proliferation and apoptosis. The boronic acid moiety allows for reversible binding to target sites, facilitating modulation of enzyme activity and signaling pathways.
Q & A
Q. What are the common synthetic routes for preparing (3-chloropyridin-2-yl)boronic acid?
- Methodological Answer : The synthesis typically involves halogenation or functionalization of pyridine derivatives followed by boronation. For example, directed lithiation of 3-chloropyridine derivatives using strong bases (e.g., LDA) at low temperatures, followed by reaction with trialkyl borates (e.g., B(OMe)₃), yields the boronic acid. Alternative routes include Miyaura borylation using palladium catalysts and pinacol borane reagents under inert conditions .
Q. What precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Due to potential toxicity and reactivity:
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The compound acts as a nucleophilic partner, coupling with aryl/heteroaryl halides (e.g., bromides) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Key steps:
Oxidative addition of the halide to Pd⁰.
Transmetallation with the boronic acid.
Reductive elimination to form the C–C bond.
Solvents like THF or DMF are used at 60–100°C. Yields depend on electronic effects of substituents .
Advanced Research Questions
Q. How can reaction conditions for Suzuki-Miyaura couplings using this compound be optimized to minimize side reactions?
- Methodological Answer :
- Catalyst selection : Use PdCl₂(dppf) for electron-deficient pyridines to reduce homocoupling.
- Base optimization : Weak bases (K₃PO₄) reduce protodeboronation vs. strong bases (NaOH).
- Solvent effects : Dioxane/water mixtures improve solubility and reaction homogeneity.
- Additives : Ligands like SPhos enhance turnover in sterically hindered systems.
Monitor reaction progress via TLC or HPLC-MS to identify intermediates/degradants .
Q. What methodologies are available for analyzing the binding kinetics of this compound with diol-containing biomolecules?
- Methodological Answer :
- Stopped-flow fluorescence : Measures rapid binding events (millisecond resolution) using fluorophore-tagged boronic acids and sugars (e.g., fructose). kon and koff are derived from exponential fits .
- Surface plasmon resonance (SPR) : Immobilize the boronic acid on a dextran-coated chip; monitor glycoprotein binding in real-time. Buffer pH (7.5–8.5) and ionic strength are critical to suppress non-specific interactions .
Q. How can trace impurities of this compound be quantified in pharmaceutical intermediates?
- Methodological Answer :
- LC-MS/MS in MRM mode : Use a C18 column with 0.1% formic acid in water/acetonitrile. Detect underivatized boronic acids at m/z 156 → 139 (quantifier) and 156 → 111 (qualifier).
- Validation parameters : Achieve LOD < 0.1 ppm and LOQ < 1 ppm. Cross-validate with spike-recovery studies (90–110% accuracy) .
Q. What strategies address discrepancies in reported binding affinities of this compound with glycoproteins?
- Methodological Answer : Discrepancies arise from:
- Secondary interactions : Hydrophobic or electrostatic forces (e.g., with non-glycosylated regions). Mitigate by using competitive eluents (e.g., sorbitol) .
- Buffer effects : Phosphate vs. Tris buffers alter ionization states. Standardize to pH 7.4 with 150 mM NaCl .
- Glycoprotein heterogeneity : Use purified isoforms (e.g., RNase B vs. RNase A) to isolate boronic acid-diol interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
